1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone
Description
Properties
Molecular Formula |
C23H30NO5+ |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C23H29NO5/c1-12(25)14-11-21-7-8-23(14,28-4)20-22(21)9-10-24(2)19(21)17(26)13-5-6-15(27-3)18(29-20)16(13)22/h5-6,14,17,19-20,26H,7-11H2,1-4H3/p+1/t14-,17?,19+,20-,21?,22-,23-/m0/s1 |
InChI Key |
PFROZCAWNNFYQM-QSSWRIFXSA-O |
Isomeric SMILES |
CC(=O)[C@@H]1CC23CC[C@]1([C@@H]4[C@@]25CC[NH+]([C@@H]3C(C6=C5C(=C(C=C6)OC)O4)O)C)OC |
Canonical SMILES |
CC(=O)C1CC23CCC1(C4C25CC[NH+](C3C(C6=C5C(=C(C=C6)OC)O4)O)C)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring-Forming Reactions
- Construction of the hexacyclic core often involves intramolecular cyclizations such as Diels–Alder reactions, Michael additions, or radical cyclizations to form multiple rings in a controlled manner.
- Heteroatom incorporation (oxygen and nitrogen) is typically achieved by selective functional group transformations like epoxidation, aziridination, or nucleophilic substitution on cyclic intermediates.
Stereochemical Control
- The multiple stereocenters require enantioselective catalysis or use of chiral starting materials.
- Chiral auxiliaries or asymmetric catalysts (e.g., chiral ligands in metal-catalyzed reactions) are employed to ensure the correct configuration at each stereocenter.
Functional Group Transformations
- Introduction of hydroxy and methoxy groups is usually achieved by selective oxidation and methylation steps.
- The ethanone moiety can be introduced through acetylation reactions on hydroxyl groups or via ketone formation from alcohol precursors.
Example from Related Compound Synthesis (Adapted)
From a study on a structurally related polycyclic ethanone derivative isolated from Dracaena angustifolia:
- The compound was semi-synthesized by selective methylation of hydroxy groups using methyl iodide in dimethylformamide (DMF) with potassium carbonate as base.
- The hexacyclic core was constructed via intramolecular cyclization catalyzed by Lewis acids such as BF3·OEt2.
- Hydroxylation was achieved by controlled oxidation using osmium tetroxide (OsO4).
- The ethanone group was introduced by acetylation using acetic anhydride under mild basic conditions.
This approach highlights the combination of semi-synthesis and total synthesis techniques for complex polycyclic molecules.
Data Table: Summary of Synthetic Methods for Complex Polycyclic Ethanone Compounds
| Method Type | Key Reactions | Advantages | Challenges |
|---|---|---|---|
| Total Synthesis | Cyclizations, asymmetric catalysis, functional group transformations | Complete control over structure and stereochemistry | Multi-step, low overall yield, complex purification |
| Semi-Synthesis | Modification of natural precursors, selective methylation/acetylation | Utilizes natural chiral scaffolds, fewer steps | Requires access to natural product, limited scope |
| Enzymatic/Biotransformation | Enzyme-catalyzed hydroxylation, glycosylation | High stereoselectivity, mild conditions | Limited substrate scope, scale-up difficulties |
Research Findings and Analytical Data
- Stereochemical assignments are confirmed by NMR spectroscopy (1D and 2D), including NOESY and COSY experiments.
- Mass spectrometry (MS) and high-resolution MS confirm molecular weight and formula.
- X-ray crystallography provides definitive proof of the hexacyclic structure and stereochemistry.
- Chromatographic techniques (HPLC, preparative TLC) are essential for purification and monitoring reaction progress.
Chemical Reactions Analysis
Types of Reactions
1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical Properties and QSPR Analysis
Table 2: Predicted Physicochemical Properties
QSPR Insights :
Q & A
Basic: What synthetic strategies are recommended for the preparation of this polycyclic compound?
Methodological Answer:
The synthesis of this complex polycyclic structure requires multi-step organic reactions with careful stereochemical control. Key steps include:
- Ring-closing metathesis or Diels-Alder reactions to construct the hexacyclic framework.
- Stereoselective oxidation (e.g., Sharpless epoxidation) to install hydroxyl and methoxy groups at positions 7, 11, and 15.
- Quaternization of the nitrogen atom using methyl iodide to form the azonia moiety.
- Protection/deprotection strategies (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions.
Validate intermediate structures using NMR and mass spectrometry at each stage . For scalable synthesis, optimize reaction conditions via Design of Experiments (DoE) to assess temperature, solvent, and catalyst effects .
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolve absolute stereochemistry and confirm the hexacyclic framework .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .
- Multinuclear NMR (¹H, ¹³C, 2D-COSY, HSQC): Assign methoxy, hydroxyl, and methyl groups, and confirm stereochemical configurations .
- IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches.
Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shift calculations ) to resolve ambiguities .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties) .
- Ventilation : Work in a fume hood to prevent inhalation of airborne particles.
- Storage : Keep in a dark, dry environment at 2–8°C to avoid degradation. Avoid contact with strong oxidizers (risk of exothermic reactions) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can discrepancies in spectroscopic data between studies be resolved?
Methodological Answer:
- Solvent and pH Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃) and pH. Replicate experimental conditions from literature or use standardized solvents .
- Dynamic Exchange : For compounds with tautomeric forms (e.g., keto-enol), use low-temperature NMR or DOSY experiments to suppress exchange broadening.
- Cross-Validation : Combine multiple techniques (e.g., X-ray for solid-state vs. NMR for solution-state) to confirm assignments .
Advanced: What are the key challenges in achieving stereochemical control during synthesis?
Methodological Answer:
- Axial vs. Equatorial Substituents : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereocenters at positions 2S, 6S, 14S, and 16R .
- Ring Strain : Minimize steric hindrance in the hexacyclic system by optimizing reaction temperatures (e.g., slow addition in exothermic steps).
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate diastereomers .
Advanced: How can reaction conditions be optimized to reduce by-product formation?
Methodological Answer:
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify by-product formation windows .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to suppress side reactions like hydrolysis.
- Catalyst Loading : Reduce azonia group decomposition by limiting transition-metal catalyst concentrations (e.g., Pd/C or Ru-based catalysts) .
Advanced: What are the limitations of aerosol mass spectrometry (AMS) in studying this compound’s aqueous-phase reactions?
Methodological Answer:
- Volatility Bias : AMS may underrepresent volatile intermediates (e.g., formic acid) due to evaporation losses during atomization. Complement with ion chromatography (IC) for quantitative analysis of polar organics .
- Matrix Effects : Co-existing inorganic salts in solution can suppress ionization efficiency. Use internal standards (e.g., ¹³C-labeled analogs) to correct signal attenuation .
Advanced: Which computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins based on the compound’s logP and charge distribution .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites susceptible to oxidation or hydrolysis .
- Docking Studies : Screen against enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
